(R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid
Overview
Description
(R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid is a complex organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in pharmaceuticals and other applications due to their structural complexity and functional versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. Subsequent steps may include methoxylation to introduce the methoxy group at the 4-position and amino group introduction at the 2-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The indole ring can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Halogenating agents (e.g., Br2, Cl2), strong bases (e.g., NaOH, KOH)
Major Products Formed:
Oxidation: Indole-3-carboxylic acid derivatives
Reduction: Reduced indole derivatives
Substitution: Halogenated indole derivatives
Scientific Research Applications
Chemistry: (R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and biologically active compounds.
Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties. This compound can be used in biological studies to investigate these effects.
Medicine: The compound has potential therapeutic applications, such as in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: It is used in the synthesis of various industrial chemicals and materials, including dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which (R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes involved in inflammatory processes, leading to the modulation of these pathways and resulting in anti-inflammatory effects.
Comparison with Similar Compounds
(R)-2-Amino-3-(1H-indol-3-yl)propanoic acid
(R)-2-Amino-3-(2-methyl-1H-indol-3-yl)propanoic acid
(R)-2-Amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid
Uniqueness: (R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid is unique due to the presence of the methoxy group at the 4-position, which can influence its biological activity and chemical reactivity compared to similar compounds without this group.
Properties
IUPAC Name |
(2R)-2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-17-10-4-2-3-9-11(10)7(6-14-9)5-8(13)12(15)16/h2-4,6,8,14H,5,13H2,1H3,(H,15,16)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXPKRIKQJEAOO-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1C(=CN2)C[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00736675 | |
Record name | 4-Methoxy-D-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00736675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1094396-87-8 | |
Record name | 4-Methoxy-D-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00736675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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